6-Bromoimidazo[1,2-a]pyridine hydrochloride
Description
6-Bromoimidazo[1,2-a]pyridine hydrochloride is a halogenated heterocyclic compound with a fused imidazole-pyridine core. It serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the bromine atom’s reactivity . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications. Its synthesis typically involves bromination of imidazo[1,2-a]pyridine precursors or cyclization of substituted pyridines with brominated reagents .
Key structural features include:
- Molecular formula: C₇H₆BrClN₂ (as per hydrochloride salt) .
- Substituents: Bromine at the 6-position and a protonated pyridine nitrogen forming the hydrochloride salt .
- Applications: Used in kinase inhibitor studies (e.g., CDK2 inhibition) and as a precursor for functionalized imidazo[1,2-a]pyridines .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWDZLYLZJYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656887 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-19-7 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Alkali-mediated cyclization | 2-amino-5-bromopyridine + 40% monochloroacetaldehyde, alkali, solvent (EtOH/H2O/MeOH) at 25–55°C, 2–24 h | Sodium bicarbonate, NaOH, triethylamine; EtOH, MeOH, water | 67.8–72.0 | Mild conditions, easy purification, high purity |
| 2. Acid-catalyzed acetal route | 2-amino-6-bromopyridine + bromoacetaldehyde diethyl acetal + 48% HBr, EtOH/H2O, 100°C, 8 h | Hydrobromic acid, ethanol/water | 87 | Higher temperature, longer reaction, chromatography purification |
| 3. Hydrochloride salt formation | Reaction of free base with HCl in solvent | HCl aqueous or gaseous | N/A | Enhances solubility and stability |
Research Findings and Practical Considerations
- The alkali-mediated method offers a balance of mild reaction conditions and good yields, suitable for both laboratory and industrial scale synthesis.
- The acid-catalyzed acetal method provides higher yields but requires more rigorous purification steps such as column chromatography.
- The hydrochloride salt form is preferred for applications requiring enhanced solubility and stability.
- Recrystallization solvents and conditions are critical for obtaining high purity crystalline products.
- Reaction parameters such as molar ratios (e.g., 1:1.2:1.2 for 2-amino-5-bromopyridine: monochloroacetaldehyde: alkali) and solvent loadings (e.g., 4.5:5.8 weight ratio) significantly influence yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic displacement under specific conditions, enabling functional group diversification.
Key Reactions
-
Aromatic Substitution with nucleophiles (e.g., amines, thiols) via SNAr mechanisms.
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Cross-Coupling Reactions using palladium catalysts (e.g., Suzuki-Miyaura, Ullmann couplings).
Reagents and Conditions
Mechanistic Insight
The electron-deficient imidazo[1,2-a]pyridine core facilitates electrophilic aromatic substitution, while palladium catalysis enables cross-coupling with boronic acids or amines .
Coupling Reactions
The compound participates in metal-catalyzed coupling reactions to form C–C and C–heteroatom bonds.
2.1. Sonogashira Coupling
Reacts with terminal alkynes under Pd/Cu catalysis:
-
Conditions : PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, THF (60°C, 8h)
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Products : 6-Alkynyl-imidazo[1,2-a]pyridines (Yield: 70–88%) .
2.2. Carbonylation
Pd-catalyzed carbonylation introduces carboxamide groups:
-
Conditions : Pd(OAc)₂, CO gas, Mo(CO)₆, DMF (100°C, 24h)
Cyclization and Ring Expansion
The bromine atom participates in intramolecular cyclizations to form fused heterocycles:
Examples
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Cyclization with Nitriles : Using CuI/1,10-phenanthroline in DMSO at 120°C yields imidazo[1,2-a]pyrido[2,3-d]pyrimidines .
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Ring Expansion : Treatment with NaN₃ in DMF forms triazolo-fused derivatives .
Halogen Exchange Reactions
Bromine can be replaced with other halogens under radical or photochemical conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Iodination | NIS, CH₃CN, 80°C | 6-Iodo derivative | 90% | |
| Fluorination | Selectfluor, AgNO₃, MeCN, 60°C | 6-Fluoro derivative | 65% |
Functionalization via C–H Activation
Direct C–H bond functionalization at the 3-position is achieved using directing groups:
Reductive Debromination
Controlled reduction removes bromine for hydrogen substitution:
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine and its derivatives have various applications in chemistry, biology, medicine, and industry. Specifically, the hydrochloride salt of 6-Bromoimidazo[1,2-a]pyridine is utilized in synthesizing complex organic molecules, biological research, drug development, and the creation of specialty chemicals.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 6-Bromoimidazo[1,2-a]pyridine hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for modification and the creation of novel materials with specific properties.
- Intermediate in Chemical Preparation: It is an intermediate in preparing pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
- Probe in Biological Research: The compound is studied for its biological activity and potential as a probe to study cellular processes and molecular interactions.
Medicine
- Drug Development: Research explores the potential medicinal properties of this compound, including its use in developing new drugs for treating various diseases. The bromine atom makes it a candidate for further modification and optimization in drug design.
- RGGT Inhibitors: Certain 6-substituted imidazo[1,2-a]pyridine analogs exhibit inhibitory properties toward Rab11A prenylation, making them potential RGGT inhibitors .
Industry
- Synthesis of Dyes and Pigments: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Examples of Imidazo[1,2-a]pyridine Applications
- Anti-tubercular Agents: Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and screened against Mycobacterium tuberculosis H37Rv, with several compounds demonstrating minimum inhibitory concentrations of ≤1 μM against replicating bacteria . Some compounds surpassed the potency of clinical candidate PA-824 .
- Inhibitors of M. tuberculosis: Imidazo[1,2-a]pyridines have been identified as potent inhibitors of M. tuberculosis and M. bovis BCG, specifically targeting QcrB .
- Olprinone Intermediate: 6-Bromoimidazo[1,2-a] pyridine is a key intermediate for Olprinone, a PDEIII inhibitor used to treat acute heart failure and enhance respiratory insufficiency .
Cytotoxicity Studies
Mechanism of Action
The mechanism by which 6-Bromoimidazo[1,2-a]pyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 6-bromoimidazo[1,2-a]pyridine hydrochloride and analogous compounds:
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., this compound) are highly soluble in water (>50 mg/mL), whereas non-ionic analogs (e.g., 6-bromoimidazo[1,2-a]pyridine) require organic solvents .
- Thermal Stability : Brominated compounds generally decompose at higher temperatures (~250°C) compared to chloro analogs (~200°C) due to stronger C–Br bonds .
Biological Activity
6-Bromoimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
6-Bromoimidazo[1,2-a]pyridine (C7H5BrN2) has a molecular weight of 197.035 g/mol. It is primarily used as an intermediate in organic synthesis and pharmaceutical development. The synthesis typically involves bromination of imidazo[1,2-a]pyridine derivatives, allowing for the introduction of various functional groups that enhance biological activity .
Anticancer Activity
Recent studies have demonstrated that 6-bromoimidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. For instance, a series of derivatives showed submicromolar inhibitory activity against various tumor cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly impact potency against cancer cells .
Table 1: Anticancer Activity of 6-Bromoimidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HeLa | <150 | Inhibition of geranylgeranylation |
| 2 | A549 | <200 | PI3Kα inhibition |
| 3 | HCC827 | <100 | Targeting Ras/MERK/ERK pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that several imidazo[1,2-a]pyridine derivatives displayed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.006 µM. These findings suggest that these compounds could serve as lead molecules in developing new anti-tuberculosis agents .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound ID | MIC (µM) | Activity Type |
|---|---|---|
| 1 | ≤0.006 | Replicating bacteria |
| 2 | ≤1 | MDR strains |
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Protein Prenylation : Compounds derived from this scaffold have been shown to inhibit protein prenylation processes critical for cancer cell survival and proliferation.
- Targeting Specific Pathways : The inhibition of pathways such as PI3Kα has been linked to reduced cell viability in various cancer models, indicating a targeted approach to cancer treatment .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study involving HeLa cells, researchers assessed the cytotoxic effects of various concentrations of 6-bromoimidazo[1,2-a]pyridine derivatives. The most active compounds exhibited IC50 values below 150 µM, demonstrating significant potential for further development as anticancer agents.
Case Study 2: Tuberculosis Inhibition
Another investigation focused on the efficacy of these compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also showed superior potency compared to existing clinical candidates.
Q & A
Q. What are the key structural features of 6-bromoimidazo[1,2-a]pyridine hydrochloride, and how do they influence reactivity?
The compound consists of a fused imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and a hydrochloride salt moiety. The bromine atom enhances electrophilic substitution reactivity, enabling site-specific modifications (e.g., Suzuki coupling), while the hydrochloride improves solubility in polar solvents for biological assays . The planarity of the aromatic system facilitates π-π stacking interactions, critical for binding to biological targets like enzymes or DNA .
Q. What synthetic routes are commonly used to prepare 6-bromoimidazo[1,2-a]pyridine derivatives?
A standard method involves cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or α-halocarbonyl precursors under mild acidic conditions. Post-functionalization (e.g., bromination at the 6-position) is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50–80°C . Purification typically employs recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. How does the hydrochloride salt form impact solubility and stability?
The hydrochloride salt increases aqueous solubility, making the compound suitable for in vitro assays (e.g., IC50 determinations). Stability studies indicate that the salt form reduces hygroscopicity compared to the free base, with optimal storage at –20°C under inert gas to prevent decomposition .
Q. What safety precautions are recommended for handling this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the 6-bromoimidazo[1,2-a]pyridine core?
Selective substitution at the bromine site requires careful control of catalysts and solvents. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 90°C, achieving >90% yield. Competing reactions at other positions are minimized by steric hindrance from the fused ring system . Monitor progress via TLC or LC-MS to confirm regioselectivity .
Q. What analytical techniques are critical for characterizing crystallographic and electronic properties?
Single-crystal X-ray diffraction confirms molecular geometry, revealing bond angles (e.g., C-Br bond length ~1.89 Å) and hydrogen-bonding networks (N–H⋯Cl interactions in the hydrochloride salt) . DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity indices, validated by UV-Vis spectroscopy .
Q. How do structural modifications at the 6-position affect biological activity?
Comparative studies show that bromine enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors), while substitution with electron-withdrawing groups (e.g., –NO₂) increases potency but reduces solubility. For example, 6-bromo derivatives exhibit IC50 values 10-fold lower than chloro analogs in anti-mycobacterial assays .
Q. What strategies resolve contradictions in reported biological data for this compound?
Discrepancies in IC50 values often arise from assay conditions (e.g., serum protein binding). Normalize data using a reference standard (e.g., rifampicin for tuberculosis studies) and validate via orthogonal assays (e.g., SPR for binding affinity). Adjust buffer pH to 7.4 to mimic physiological conditions .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Molecular docking (AutoDock Vina) identifies key residues (e.g., ATP-binding pocket in kinases) for targeted modifications. QSAR models highlight logP <3 and polar surface area >60 Ų as optimal for blood-brain barrier penetration. ADMET predictions (SwissADME) prioritize derivatives with low CYP450 inhibition .
Q. What methodologies assess the compound’s stability under physiological conditions?
Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS over 24 hours. The hydrochloride salt shows <5% degradation in intestinal fluid but rapid hydrolysis in gastric conditions, suggesting enteric coating for oral delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
